Tumor-Selective Uptake: RSU 1164 Maintains High Tumor/Plasma Ratio Comparable to Lead Compound RSU 1069
RSU 1164 exhibits a high tumor/plasma (T/P) ratio of 3.7 following intraperitoneal administration, which is statistically indistinguishable from the T/P ratio of 3.8 observed for RSU 1069, the lead compound in the series [1]. Both compounds demonstrate markedly superior tumor accumulation compared to normal tissues such as brain, which show tissue/plasma ratios close to 1.0 [2].
| Evidence Dimension | Tumor/plasma concentration ratio |
|---|---|
| Target Compound Data | T/P = 3.7 |
| Comparator Or Baseline | RSU 1069: T/P = 3.8; RSU 1172: T/P = 4.0 |
| Quantified Difference | RSU 1164 T/P ratio is 97.4% of RSU 1069 and 92.5% of RSU 1172 |
| Conditions | C57BL mice bearing B16 melanoma; intraperitoneal injection; peak tumor levels measured |
Why This Matters
Demonstrates that RSU 1164 preserves the favorable tumor-selective biodistribution profile of the parent compound while offering a distinct toxicity profile.
- [1] Deacon JM, Holliday SB, Ahmed I, Jenkins TC. Experimental pharmacokinetics of RSU-1069 and its analogues: high tumor/plasma ratios. Int J Radiat Oncol Biol Phys. 1986;12(7):1087-90. View Source
- [2] RSU-1069およびその類似体の実験的薬物動態:高腫瘍/血漿比. Int J Radiat Oncol Biol Phys. 1986;12(7):1087-90. Japanese abstract via Bibgraph. View Source
